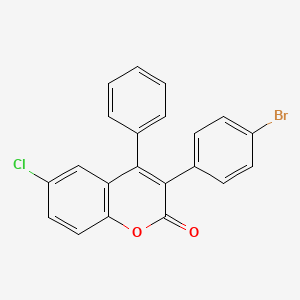
Benzyl 2,3,4-Tri-O-benzyl-
描述
Benzyl 2,3,4-Tri-O-benzyl- is a derivative of glucopyranose, a type of carbohydrate. This compound is often used as a building block in carbohydrate chemistry due to its stability and reactivity. It is characterized by the presence of benzyl groups attached to the 2, 3, and 4 positions of the glucopyranose ring, which protect the hydroxyl groups and make the compound useful in various synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl- typically involves the protection of the hydroxyl groups of glucopyranose using benzyl groups. One common method starts with the perbenzylation of glucopyranose, followed by selective deprotection and acetylation. For instance, the compound can be synthesized by reacting glucopyranose with benzyl chloride in the presence of a base like sodium hydride .
Industrial Production Methods
In industrial settings, the synthesis of Benzyl 2,3,4-Tri-O-benzyl- is often carried out in large-scale reactors. The process involves the use of continuous flow microchannel reactors, which offer advantages such as shorter reaction times and high purity of the final product . The industrial production methods are designed to ensure high yield and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl- undergoes several types of chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the original glucopyranose.
Substitution: The benzyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as acetyl chloride or methyl iodide.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, deprotected glucopyranose, and various substituted glucopyranose derivatives .
科学研究应用
Benzyl 2,3,4-Tri-O-benzyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl- involves its ability to protect the hydroxyl groups of glucopyranose, making it a versatile intermediate in synthetic chemistry. The benzyl groups can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The compound interacts with various molecular targets, including enzymes involved in carbohydrate metabolism .
相似化合物的比较
Similar Compounds
2,3,4-Tri-O-benzyl-L-fucopyranose: Similar in structure but derived from fucose instead of glucose.
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Another benzylated carbohydrate derivative used in pharmaceutical chemistry.
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl- is unique due to its specific substitution pattern on the glucopyranose ring, which provides distinct reactivity and stability compared to other benzylated carbohydrates. This makes it particularly useful in the synthesis of complex glycoconjugates and in studies of carbohydrate-protein interactions .
属性
IUPAC Name |
[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPIYGUZWWMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)



